molecular formula C11H7ClO2S B1432471 5-(4-Chlorophenyl)thiophene-3-carboxylic acid CAS No. 130674-34-9

5-(4-Chlorophenyl)thiophene-3-carboxylic acid

Cat. No.: B1432471
CAS No.: 130674-34-9
M. Wt: 238.69 g/mol
InChI Key: MFGBEAIHRUCLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClO2S and its molecular weight is 238.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-3-1-7(2-4-9)10-5-8(6-15-10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGBEAIHRUCLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130674-34-9
Record name 5-(4-chlorophenyl)thiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 5-(4-Chlorophenyl)thiophene-3-carboxylic acid (CAS 130674-34-9) , a critical heterocyclic building block in medicinal chemistry and materials science. Unlike its more common isomer, 5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS 40133-14-0), the 3-carboxylic acid variant offers unique steric and electronic vectors essential for scaffold hopping in drug discovery.

This document details the compound's identification, a validated synthetic pathway via Suzuki-Miyaura cross-coupling, and protocols for distinguishing it from structural isomers during database searches.

Chemical Identity & Verification

Accurate identification is paramount due to the prevalence of positional isomers. The following table contrasts the target compound with its primary isomer to prevent procurement errors.

Table 1: Structural & Identification Data
FeatureTarget CompoundCommon Isomer (Caution)
Systematic Name This compound 5-(4-Chlorophenyl)thiophene-2-carboxylic acid
CAS Number 130674-34-9 40133-14-0
Molecular Formula C₁₁H₇ClO₂SC₁₁H₇ClO₂S
Molecular Weight 238.69 g/mol 238.69 g/mol
Substituent Position Carboxyl group at C3 ; Aryl at C5 Carboxyl group at C2 ; Aryl at C5
Key Application Kinase inhibitor scaffolds, bioisostere for meta-benzoic acidsPolymer monomers, bioisostere for para-benzoic acids
Search & Verification Protocol

When searching for this compound in databases (SciFinder, Reaxys, PubChem), relying solely on text strings can yield isomeric mixtures.

  • Primary Key: Use CAS 130674-34-9 .[1]

  • Secondary Key: Verify using the InChIKey if CAS is ambiguous in vendor catalogs.

    • Target InChIKey: MFGBEAIHRUCLKX-UHFFFAOYSA-N (Verify against specific vendor data as salt forms may vary).

Synthetic Methodology

The most robust route to this compound involves a palladium-catalyzed Suzuki-Miyaura coupling. This protocol prioritizes regioselectivity and yield.

Retrosynthetic Analysis

The target is disconnected at the C5-Aryl bond.

  • Fragment A: 4-Chlorophenylboronic acid (Commercial availability: High).

  • Fragment B: 5-Bromothiophene-3-carboxylic acid (or its ester).

Validated Synthetic Protocol

Reaction Type: Suzuki-Miyaura Cross-Coupling Scale: Gram-scale preparation

Step 1: Esterification (Optional but Recommended)

Direct coupling on the free acid can suffer from catalyst poisoning or protodeboronation. Converting the acid to an ester protects the carboxylate.

  • Reagents: 5-Bromothiophene-3-carboxylic acid, Methanol, H₂SO₄ (cat).

  • Conditions: Reflux, 4-6 hours.

  • Outcome: Methyl 5-bromothiophene-3-carboxylate.

Step 2: Cross-Coupling
  • Reagents:

    • Substrate: Methyl 5-bromothiophene-3-carboxylate (1.0 equiv)

    • Boronic Acid: 4-Chlorophenylboronic acid (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed reaction vessel.

    • Heat to 80-90°C for 12 hours under inert atmosphere.

    • Monitor via TLC/LC-MS for consumption of the bromide.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Step 3: Hydrolysis
  • Reagents: LiOH (3.0 equiv), THF/Water (1:1).

  • Conditions: Stir at RT or mild heat (40°C) until ester is cleaved.

  • Isolation: Acidify with 1M HCl to pH 2-3. The product typically precipitates as a white/off-white solid. Filter and dry.[2]

Synthesis Workflow Diagram

Synthesis_Pathway Start Start: 5-Bromothiophene- 3-carboxylic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate: Methyl 5-bromo- thiophene-3-carboxylate Step1->Inter1 Step2 Step 2: Suzuki Coupling (4-Cl-Ph-B(OH)2, Pd cat., Base) Inter1->Step2 Inter2 Intermediate: Methyl 5-(4-chlorophenyl) thiophene-3-carboxylate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O, then HCl) Inter2->Step3 Final Target Product: 5-(4-Chlorophenyl) thiophene-3-carboxylic acid (CAS 130674-34-9) Step3->Final

Caption: Step-wise synthetic pathway for CAS 130674-34-9 via Suzuki-Miyaura coupling.

Applications in Drug Discovery

The this compound moiety serves as a specialized scaffold in medicinal chemistry.

Scaffold Hopping & Bioisosterism

This compound acts as a bioisostere for biphenyl-3-carboxylic acid .

  • Geometry: The thiophene ring introduces a different bond angle (approx. 148° at the C-S-C bond) compared to the phenyl ring (120°), altering the vector of the carboxylic acid relative to the chlorophenyl tail.

  • Electronic Effects: The sulfur atom acts as a weak hydrogen bond acceptor and increases lipophilicity compared to a phenyl ring.

Biological Targets

Research indicates thiophene-3-carboxylic acid derivatives are active in:

  • Kinase Inhibition: The carboxylic acid can form key hydrogen bonds with the hinge region or lysine residues in the ATP-binding pocket of kinases.

  • Anti-viral Agents: Derivatives have shown efficacy in inhibiting viral replication by interfering with protein-protein interactions.

  • Anion Sensing: In materials science, the conjugated thiophene-phenyl system is used in developing colorimetric sensors for environmental pollutants.

Strategic Search & Procurement Logic

To ensure scientific integrity during procurement or literature review, researchers must follow a logic-based verification process to avoid isomer confusion.

Search_Logic Query User Query: '5-(4-Chlorophenyl)thiophene...' CheckPos Check Carboxyl Position: Is it C-2 or C-3? Query->CheckPos Isomer2 Position 2 (C-2) CAS 40133-14-0 (Common Isomer) CheckPos->Isomer2 Found 2-carboxylic Isomer3 Position 3 (C-3) CAS 130674-34-9 (Target Compound) CheckPos->Isomer3 Found 3-carboxylic Action2 Action: Discard if target is meta-benzoic acid mimic Isomer2->Action2 Action3 Action: Verify Purity via HPLC Confirm NMR (C-2 Proton Singlet) Isomer3->Action3

Caption: Decision logic for distinguishing the target 3-carboxylic acid from the 2-carboxylic isomer.

References

  • PubChem . (2023). This compound Structure & Data. Retrieved from [Link]

  • Royal Society of Chemistry . (2018). Synthesis of 5-bromothiophene-3-carboxylic acid (Starting Material). Retrieved from [Link]

Sources

The Thiophene-3-Carboxylic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The landscape of modern drug discovery is characterized by an ever-present need for molecular scaffolds that are not only synthetically versatile but also possess the inherent ability to interact favorably with a wide array of biological targets. Among the pantheon of heterocyclic systems, the thiophene ring stands out as a "privileged" pharmacophore, a distinction earned through its consistent presence in a multitude of approved therapeutic agents.[1][2] This guide delves into a specific and highly valuable subset of this chemical class: the thiophene-3-carboxylic acid derivatives. Their unique electronic and steric properties, coupled with the synthetic tractability of the carboxylic acid handle, have established them as a cornerstone for the development of novel therapeutics across a spectrum of diseases, from cancer and inflammation to infectious and neurodegenerative disorders.[3][4][5]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of thiophene-3-carboxylic acid derivatives. It is designed to be a practical and insightful resource, bridging fundamental chemical principles with field-proven applications in medicinal chemistry.

Core Structural and Physicochemical Properties: The Foundation of Biological Activity

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is often considered a bioisostere of a benzene ring. This bioisosterism allows thiophene-based compounds to mimic the biological activity of their benzenoid counterparts while offering distinct advantages in terms of physicochemical properties.[6] The placement of the carboxylic acid at the 3-position of the thiophene ring imparts a specific electronic and steric profile that is crucial for its utility in drug design.

The carboxylic acid group serves as a versatile synthetic handle, readily undergoing reactions such as amidation and esterification, which allows for the facile generation of large and diverse chemical libraries.[7] Furthermore, this acidic moiety can act as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The precise positioning of this group on the thiophene ring influences the overall electronic distribution and molecular geometry, which in turn dictates the compound's reactivity and biological potential.[8]

A critical aspect of drug design is the optimization of a compound's physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). For thiophene-3-carboxylic acid derivatives, key parameters include the ionization constant (pKa), the partition coefficient (logP), and aqueous solubility. These properties are not only crucial for a drug's pharmacokinetic profile but also significantly impact its interaction with its biological target.[9]

PropertyTypical Range/ValueSignificance in Drug Discovery
pKa 3.5 - 4.5Influences the degree of ionization at physiological pH, which affects solubility, membrane permeability, and receptor binding.
logP 1.0 - 3.0A measure of lipophilicity; crucial for predicting membrane permeability and oral bioavailability. Values in this range often represent a good balance between solubility and permeability.[6]
Aqueous Solubility VariableHighly dependent on the overall structure and substitution pattern. The carboxylic acid group generally enhances solubility, but this can be modulated by other substituents.

Note: The values in this table are approximate and can vary significantly based on the specific substitutions on the thiophene ring.

Synthetic Strategies: Building the Thiophene-3-Carboxylic Acid Core and its Derivatives

The construction of the thiophene-3-carboxylic acid scaffold and its subsequent derivatization can be achieved through several robust and versatile synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

1. The Gewald Aminothiophene Synthesis: This is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which are valuable precursors to a wide range of thiophene-3-carboxylic acid derivatives. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[10][11]

Experimental Protocol: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate [7]

  • To a 250 mL round bottom flask, add ethyl cyanoacetate (0.1 mole), 4-nitroacetophenone (0.1 mole), elemental sulfur (0.05 mole), and ethanol (15 mL).

  • Place the flask in a microwave oven and maintain the temperature at 120°C.

  • Add triethylamine (0.01 mole) in two portions with stirring over a period of 46 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture with a 2:1 ratio of ethanol to methanol.

  • The product will precipitate as a dark brown amorphous solid. Filter the solid and allow it to dry.

Causality of Experimental Choices: The use of microwave irradiation significantly accelerates the reaction rate, reducing the reaction time from hours to minutes compared to conventional heating methods.[7] Triethylamine acts as a basic catalyst to facilitate the initial Knoevenagel condensation. The choice of a polar solvent like ethanol is suitable for dissolving the reactants and facilitating the microwave heating.

2. The Fiesselmann Thiophene Synthesis: This method provides a regioselective route to substituted thiophenes through the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds. This reaction is particularly useful for preparing 3-hydroxythiophene-2-carboxylic acid esters, which can be further functionalized.[1][12]

Mechanism of the Fiesselmann Synthesis

Fiesselmann_Mechanism Reactants Thioglycolic Acid Ester + α,β-Acetylenic Ester Michael_Addition Michael Addition Intermediate Reactants->Michael_Addition Base-catalyzed Base Base Dieckmann_Condensation Dieckmann Condensation Intermediate Michael_Addition->Dieckmann_Condensation Cyclic_Keto_Ester Cyclic β-Keto Ester Dieckmann_Condensation->Cyclic_Keto_Ester Aromatization Aromatization Cyclic_Keto_Ester->Aromatization Product 3-Hydroxythiophene-2-carboxylic Acid Ester Aromatization->Product

Caption: Mechanism of the Fiesselmann Thiophene Synthesis.

3. Amide Bond Formation: A common and crucial step in the derivatization of thiophene-3-carboxylic acid is the formation of an amide bond. This is typically achieved by activating the carboxylic acid, often with a coupling agent, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of a Thiophene-3-Carboxamide Derivative [13]

  • To a stirred solution of the corresponding thiophene-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethylene glycol (5 mL), add the appropriate aromatic amine (2 equivalents).

  • Irradiate the reaction mixture in a microwave oven at 120°C for 15 minutes.

  • After cooling to room temperature, dilute the reaction mixture with petroleum ether (5 mL).

  • The precipitated solid is then filtered, dried, and recrystallized from a suitable solvent to afford the desired thiophene-3-carboxamide.

Causality of Experimental Choices: Microwave irradiation provides rapid and efficient heating, leading to shorter reaction times and often cleaner reactions. Ethylene glycol is a high-boiling polar solvent suitable for microwave synthesis. The use of an excess of the amine helps to drive the reaction to completion.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Thiophene-3-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, with numerous examples of potent and selective inhibitors of key enzymes and receptors implicated in various diseases.

Oncology

In the field of oncology, these derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth and survival.

  • VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors. For example, compounds 5 and 21 from a series of ortho-amino thiophene carboxamides showed potent inhibition of VEGFR-2 with IC50 values of 0.59 and 1.29 µM, respectively.[14][15] These compounds also demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG-2) and colon cancer (HCT-116) cell lines.[14]

  • JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a critical role in apoptosis, inflammation, and cancer. A series of thiophene-3-carboxamide derivatives have been developed as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[16] The structure-activity relationship studies revealed that the nature of the substituents on the thiophene ring and the amide nitrogen significantly influences their inhibitory potency.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor Thiophene-3-carboxamide Derivatives Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-3-carboxamide derivatives.

Inflammatory Diseases

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene-3-carboxylic acid derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

  • ANO1 Inhibitors: Anoctamin-1 (ANO1) is a calcium-activated chloride channel that is implicated in inflammatory pain. A series of 4-arylthiophene-3-carboxylic acid derivatives have been developed as potent ANO1 inhibitors. The lead compound, DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid), exhibited an IC50 of 24 nM for ANO1 inhibition and demonstrated significant analgesic efficacy in animal models of inflammatory pain.[17]

Infectious Diseases

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Thiophene-based compounds have a long history of antimicrobial activity, and recent studies have identified novel thiophene derivatives with efficacy against drug-resistant bacteria.

A recent study investigated a series of thiophene derivatives against colistin-resistant Acinetobacter baumannii and Escherichia coli. Several compounds exhibited minimum inhibitory concentrations (MICs) in the range of 4 to 64 µg/mL.[18] The most active compounds were found to increase bacterial membrane permeability, suggesting this as a potential mechanism of action.

CompoundTarget OrganismMIC50 (mg/L)
Thiophene Derivative 4Col-R A. baumannii16
Thiophene Derivative 4Col-R E. coli8
Thiophene Derivative 5Col-R A. baumannii16
Thiophene Derivative 8Col-R E. coli32

Data from Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[18]

Neurodegenerative Diseases

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Thiophene derivatives have emerged as promising candidates for the treatment of these disorders due to their ability to cross the blood-brain barrier and modulate neuroinflammatory pathways.[4] Their therapeutic potential stems from their ability to mitigate oxidative stress, inhibit protein aggregation, and reduce neuroinflammation.[4]

Future Perspectives and Challenges

The thiophene-3-carboxylic acid scaffold has firmly established its place in the medicinal chemist's toolbox. Its synthetic accessibility and proven track record in yielding potent and selective modulators of a wide range of biological targets ensure that it will remain a focus of drug discovery efforts for the foreseeable future.

Future research will likely focus on several key areas:

  • Multi-target Ligands: The development of single molecules that can modulate multiple targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The versatility of the thiophene-3-carboxylic acid scaffold makes it an ideal platform for designing such multi-target agents.

  • Novel Drug Delivery Systems: The formulation of these derivatives into advanced drug delivery systems could enhance their therapeutic efficacy by improving their solubility, bioavailability, and targeted delivery to the site of action.

  • Exploration of New Biological Targets: As our understanding of disease biology grows, new therapeutic targets will be identified. The application of high-throughput screening and computational methods to libraries of thiophene-3-carboxylic acid derivatives will undoubtedly lead to the discovery of novel biological activities.

Despite the immense potential, challenges remain. The optimization of pharmacokinetic properties, particularly oral bioavailability and metabolic stability, will continue to be a key focus. Furthermore, a deeper understanding of the potential for off-target effects and toxicity will be crucial for the successful clinical translation of these promising compounds.

References

  • Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology (IJERT), 11(08).
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]

  • Verma, R. P., & Hansch, C. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 9, S1433-S1447.
  • Molina-Panadero, A., et al. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations against clinical colistin-resistant A. baumannii and E. coli.
  • Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Labib, M. B., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
  • Li, Y., et al. (2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. European Journal of Medicinal Chemistry, 237, 114413. [Link]

  • Labib, M. B., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1369-1383. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W. (2008). The Gewald Reaction. Organic Chemistry Portal. [Link]

  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. [Link]

  • Shah, P., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3456. [Link]

  • Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences, 8(2), 115-123. [Link]

  • Fiesselmann, H., & Schipprak, P. (1954). Über die Einwirkung von Thioglykolsäure-ester auf Acetylen-dicarbonsäure-ester. Chemische Berichte, 87(6), 835-841. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation and In-Silico Studies. Molecules, 27(1), 123. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-838. [Link]

  • BenchChem. (2025).
  • Labib, M. B., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1369-1383. [Link]

  • Singh, P., & Kaur, M. (2018). Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. ChemistrySelect, 3(41), 11549-11569.
  • Teiber, M., & Müller, T. J. J. (2012). Rapid consecutive three-component coupling-Fiesselmann synthesis of luminescent 2,4-disubstituted thiophenes and oligothiophenes.
  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 12(4), 679. [Link]

  • Singh, S., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Expert Opinion on Therapeutic Patents, 1-20. [Link]

  • University of Mansoura. (n.d.).
  • Bakulev, V. A., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2686-2694. [Link]

  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 1-10. [Link]

  • Zakharyan, A. V., et al. (2018). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[19]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry, 16(24), 4449-4460. [Link]

  • Harada, K., & Iwamoto, H. (2001). Method for producing thiophene-3-carboxaldehyde. U.S.
  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]

  • Darwish, M. (n.d.). Physicochemical Properties in Relation to Biological Activities. SlideShare.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-838. [Link]

  • Chen, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Scott, J. D., et al. (2008). A Novel and Expeditious Approach to Thiophene-3-carboxylates. The Journal of Organic Chemistry, 73(15), 5807-5810.
  • de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4334. [Link]

  • Entera, M., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
  • Capper, D., et al. (2022). Synthesis of Thienothiophenes. Encyclopedia.pub.
  • Li, X., et al. (2023). STING-mediated neuroinflammation: a therapeutic target in neurodegenerative diseases. Frontiers in Immunology, 14.
  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene.
  • National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxylic acid. PubChem. [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

Sources

Methodological & Application

Protocol for carboxylating 5-(4-chlorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Regioselective Carboxylation of 5-(4-Chlorophenyl)thiophene

Abstract & Scope

This application note details a robust protocol for the synthesis of 5-(4-chlorophenyl)thiophene-2-carboxylic acid via the regioselective lithiation of 2-(4-chlorophenyl)thiophene . This transformation is a critical step in the synthesis of various pharmaceutical scaffolds, including Factor Xa inhibitors and antimicrobial agents. The protocol utilizes n-butyllithium (n-BuLi) under cryogenic conditions to effect exclusive C5-deprotonation, avoiding competitive Lithium-Halogen Exchange (Li-HE) at the para-chloro position.

Scientific Background & Mechanistic Logic

Regioselectivity: pKa-Driven Deprotonation

The success of this protocol relies on the thermodynamic acidity difference between the thiophene


-proton and the phenyl ring protons.
  • Thiophene

    
    -proton (
    
    
    
    ):
    pKa
    
    
    32–33 (in THF). The sulfur atom stabilizes the adjacent carbanion via orbital overlap and inductive effects.
  • Chlorophenyl protons (

    
    ):  pKa 
    
    
    
    43.
  • Lithium-Halogen Exchange: While aryl chlorides are generally robust against n-BuLi at low temperatures compared to bromides or iodides, the risk of Li-Cl exchange exists if the temperature is uncontrolled (

    
    C).
    

By maintaining the reaction at -78°C , kinetic control favors the removal of the most acidic proton (


) over the nucleophilic attack on the chlorine atom.
Reaction Scheme

The pathway involves the formation of a lithiated intermediate, 5-(4-chlorophenyl)thiophen-2-yllithium , followed by electrophilic trapping with carbon dioxide.

ReactionScheme SM 2-(4-chlorophenyl)thiophene Inter Lithiated Intermediate (-78°C) SM->Inter n-BuLi (1.1 eq) THF, -78°C Prod 5-(4-chlorophenyl)thiophene- 2-carboxylic acid Inter->Prod 1. CO2 (excess) 2. HCl (aq) workup

Figure 1: Reaction pathway for the carboxylation of 2-(4-chlorophenyl)thiophene.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
2-(4-chlorophenyl)thiophene 194.681.0Substrate
n-Butyllithium (2.5M in hexanes) 64.061.1–1.2Base
Tetrahydrofuran (THF) 72.11SolventAnhydrous Solvent
Dry Ice (

)
44.01ExcessElectrophile
HCl (2M) 36.46ExcessProton Source
Critical Safety Precaution
  • Pyrophoric Hazard: n-BuLi ignites spontaneously in air.[1] All transfers must use positive pressure cannulation or oven-dried, gas-tight syringes under an inert atmosphere (

    
     or Ar).
    
  • Temperature Control: Failure to maintain -78°C during n-BuLi addition may result in benzyne formation or polymerization.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Cool the flask to room temperature under a stream of dry nitrogen.

  • Charge the flask with 2-(4-chlorophenyl)thiophene (10.0 mmol, 1.95 g) and anhydrous THF (50 mL).

Step 2: Cryogenic Lithiation

  • Submerge the RBF in a Dry Ice/Acetone bath (-78°C). Allow the internal temperature to equilibrate (approx. 15 mins).

  • Dropwise Addition: Using a syringe pump or careful manual addition, add n-BuLi (11.0 mmol, 4.4 mL of 2.5M solution) down the side of the flask over 15–20 minutes.

    • Observation: The solution will likely shift color (often to a bright yellow or orange), indicating the formation of the thienyl-lithium species.

  • Maturation: Stir the mixture at -78°C for 45–60 minutes .

    • Note: Do not warm the reaction yet. The lithiated species is stable at this temperature.

Step 3: Carboxylation (The Quench) Method A (Gaseous - Preferred for purity):

  • Pass dried

    
     gas (via a drying tube filled with 
    
    
    
    ) through a needle directly into the reaction solution.
  • Bubble vigorously for 20 minutes while maintaining the bath at -78°C.

  • The mixture may become heterogeneous (slurry) as the lithium carboxylate precipitates.

Method B (Solid - Preferred for speed):

  • Prepare a beaker of crushed, fresh Dry Ice (wipe off surface frost to minimize water).

  • Cannulate the reaction mixture onto the excess Dry Ice.

Step 4: Workup & Isolation

  • Allow the reaction to warm to room temperature (RT) naturally (approx. 1 hour).

  • Quench: Add water (20 mL) to dissolve lithium salts.

  • Base Extraction (Purification Trick):

    • Transfer to a separatory funnel.

    • Wash with diethyl ether (

      
       mL). Discard the organic ether layer (this removes unreacted starting material and neutral impurities).
      
    • Keep the aqueous layer (contains the product as the carboxylate salt).

  • Acidification:

    • Cool the aqueous layer in an ice bath.[2]

    • Acidify to pH ~1–2 using 2M HCl. The product will precipitate as a white/off-white solid.[6]

  • Filtration: Vacuum filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Process Visualization

Workflow start Start: Dry 3-Neck Flask (N2 Atmosphere) dissolve Dissolve Substrate in THF start->dissolve cool Cool to -78°C (Acetone/Dry Ice) dissolve->cool add_buli Add n-BuLi (Dropwise) Wait 45-60 min cool->add_buli check_color Color Change? (Yellow/Orange) add_buli->check_color quench Add CO2 (Gas or Solid) check_color->quench Yes warm Warm to RT quench->warm extract Base Extraction: Wash aq. layer with Ether warm->extract acidify Acidify Aqueous Layer (pH 1-2) extract->acidify filter Filter & Dry Product acidify->filter

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete lithiation or wet THF.Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Increase lithiation time to 90 min.
Complex Mixture (TLC) Li-Halogen exchange (Li-Cl).[1][7]Strictly maintain temperature at -78°C. Do not let the internal temp rise during n-BuLi addition.
Recovered Starting Material Quench failure.Ensure

flow is sufficient. If using dry ice, ensure it is in large excess.
Product is Oily/Sticky Impurities trapped.Recrystallize from Ethanol/Water or Toluene.

Analytical Check (NMR):

  • 1H NMR (DMSO-d6): Look for the disappearance of the C5-H signal (usually a doublet at

    
     ~7.0-7.5 ppm in the starting material) and a downfield shift of the remaining thiophene proton due to the electron-withdrawing carboxylic acid group.
    
  • 13C NMR: Appearance of the carbonyl carbon signal at

    
     ~160–165 ppm.
    

References

  • Regioselective Lithiation of Thiophenes

    • Organic Syntheses, Coll.[2][4] Vol. 5, p. 976 (1973); Vol. 47, p. 81 (1967). "2-Thiophenethiol".[2] (Demonstrates low-temp lithiation of thiophenes).

  • Lithium-Halogen Exchange vs.

    • Journal of Organic Chemistry, 2002, 67, 5394.[4] "Optimization of Organolithium Reactions". (Discusses temperature control to prevent side reactions).

  • Synthesis of Chlorothiophene Derivatives (Rivaroxaban Intermediates)

    • ChemicalBook, "5-Chlorothiophene-2-carboxylic acid synthesis".
  • Handling of Organolithiums

    • Vapourtec Application Notes, "Lithiation | Organolithium Reagents".

Sources

5-(4-Chlorophenyl)thiophene-3-carboxylic acid as a drug scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(4-Chlorophenyl)thiophene-3-carboxylic acid as a Privileged Scaffold for Metabolic and Oncogenic Target Inhibition

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility lies in its ability to mimic the biphenyl moiety found in numerous FDA-approved drugs (e.g., diflunisal, telmisartan) while offering distinct electronic and steric advantages via the thiophene ring.

This guide details the application of this scaffold in the design of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) , a key target in Type 2 Diabetes (T2D) and obesity, and Matrix Metalloproteinases (MMPs) , enzymes critical in cancer metastasis. We provide a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling and a high-sensitivity fluorescence assay for evaluating its biological activity.

Scientific Rationale & Mechanism of Action

The "Bioisostere" Advantage

The thiophene ring serves as a bioisostere for the phenyl ring but with altered geometry (bond angles of ~148° vs. 120° in benzene) and electron density. This allows the this compound scaffold to probe binding pockets that are sterically restricted for biphenyl analogs.

Target 1: PTP1B Inhibition (Metabolic Disease)

PTP1B dephosphorylates the insulin receptor, downregulating insulin signaling.[1] Inhibitors must mimic the phosphotyrosine (pTyr) residue of the substrate.

  • Pharmacophore Mapping:

    • Carboxylic Acid (Head): Acts as a non-hydrolyzable phosphate mimetic, forming hydrogen bonds with the active site arginine (Arg221) and cysteine (Cys215).

    • Thiophene-Phenyl (Tail): The lipophilic biaryl system extends into the "second aryl phosphate binding site" (Site B), enhancing selectivity over T-cell protein tyrosine phosphatase (TCPTP).

    • Chlorine Substituent: Fills the hydrophobic pocket, increasing potency via halogen bonding or Van der Waals interactions.

Target 2: MMP Inhibition (Oncology)

MMPs contain a catalytic Zinc ion (


).
  • Mechanism: The carboxylic acid acts as a Zinc-Binding Group (ZBG) , coordinating the metal ion essential for catalysis. The 4-chlorophenyl "tail" fits into the deep, hydrophobic

    
     specificity pocket, which is a key determinant of MMP isoform selectivity (e.g., MMP-2 vs. MMP-1).
    

Visualization: Pharmacophore & Workflow

The following diagram illustrates the synthesis pathway and the pharmacophore mapping of the scaffold against the PTP1B active site.

G start Starting Material: Methyl 5-bromothiophene-3-carboxylate intermediate Intermediate: Methyl ester biaryl start->intermediate Suzuki Coupling (Dioxane, 90°C) boronic Reagent: 4-Chlorophenylboronic acid boronic->intermediate catalyst Catalyst: Pd(PPh3)4, Na2CO3 catalyst->intermediate hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) intermediate->hydrolysis product Final Scaffold: 5-(4-Chlorophenyl)thiophene-3-COOH hydrolysis->product target_PTP1B Target: PTP1B (Diabetes) product->target_PTP1B Phosphate Mimicry target_MMP Target: MMP-2/9 (Cancer) product->target_MMP Zinc Chelation

Caption: Synthesis workflow via Suzuki coupling and dual-targeting potential of the scaffold.

Experimental Protocol: Chemical Synthesis

Objective: Synthesize this compound with >95% purity. Method: Suzuki-Miyaura Cross-Coupling followed by ester hydrolysis. This two-step route is preferred over direct acid coupling to prevent catalyst poisoning by the free carboxylate.

Step 1: Suzuki Coupling
  • Reagents:

    • Methyl 5-bromothiophene-3-carboxylate (1.0 eq, 500 mg)

    • 4-Chlorophenylboronic acid (1.2 eq, 420 mg)

    • Tetrakis(triphenylphosphine)palladium(0) (

      
      ) (0.05 eq, 130 mg)
      
    • Sodium Carbonate (

      
      ) (2.0 eq, 470 mg) dissolved in minimal water.
      
    • Solvent: 1,4-Dioxane (10 mL, degassed).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the bromide, boronic acid, and Pd catalyst under Argon.

    • Add degassed dioxane and the aqueous carbonate solution.

    • Heat to 90°C for 12 hours under vigorous stirring.

    • Monitor: Check TLC (Hexane/EtOAc 4:1). The bromide spot (

      
      ) should disappear.
      
    • Workup: Cool to RT. Filter through a Celite pad. Dilute filtrate with EtOAc (50 mL) and wash with brine. Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexane).

    • Yield Expectation: 75-85% (Yellow solid).

Step 2: Ester Hydrolysis
  • Reagents:

    • Methyl ester intermediate (from Step 1).

    • Lithium Hydroxide (

      
      ) (3.0 eq).
      
    • Solvent: THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF/Water. Add LiOH.

    • Stir at Room Temperature for 4 hours.

    • Acidification: Carefully acidify with 1M HCl to pH ~2. A white precipitate should form.

    • Isolation: Extract with EtOAc (3x), dry over

      
      , and concentrate. Recrystallize from Ethanol if necessary.
      
    • Final Yield: >90% (White/Off-white powder).

Experimental Protocol: Biological Assay (PTP1B)

Objective: Determine the


 of the synthesized scaffold against PTP1B using the fluorogenic substrate DiFMUP  (6,8-difluoro-4-methylumbelliferyl phosphate).

Why DiFMUP? Unlike the traditional colorimetric pNPP assay, DiFMUP is highly sensitive and less prone to interference from colored compounds.

Materials
  • Enzyme: Recombinant Human PTP1B (residues 1-322).

  • Substrate: DiFMUP (Invitrogen).

  • Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

  • Positive Control: Sodium Orthovanadate (

    
    ) or Ursolic Acid.
    
Assay Workflow
  • Preparation:

    • Prepare 10 mM stock of the test compound in DMSO.

    • Dilute enzyme to 0.5 nM in Assay Buffer.

    • Dilute DiFMUP to 20

      
       (
      
      
      
      ).
  • Plating:

    • Use a black 96-well non-binding plate.

    • Add: 45

      
       Enzyme solution + 5 
      
      
      
      Test Compound (serially diluted).
    • Incubate: 10 minutes at RT (allows inhibitor binding).

  • Initiation:

    • Add: 50

      
       DiFMUP substrate solution.
      
    • Final Volume: 100

      
      .
      
  • Measurement:

    • Monitor fluorescence continuously for 20 minutes at Ex/Em = 358/455 nm .

    • Calculate the initial velocity (

      
      ) from the linear slope of the progress curve.
      
Data Analysis

Calculate % Inhibition using the formula:


[2][3]

Fit data to the sigmoidal dose-response equation (Variable Slope) in GraphPad Prism to determine


.

Table 1: Expected SAR Trends for PTP1B Inhibition

Substituent (R) on Phenyl RingPredicted Potency (

)
Rationale
4-Cl (Current Scaffold) 1 - 10

Baseline potency; Halogen fills hydrophobic pocket.
4-H (Unsubstituted)> 50

Loss of hydrophobic contact in Site B.
3,4-Dichloro0.1 - 1

Enhanced lipophilicity; better fit in deep pocket.
4-COOH> 100

Electrostatic repulsion (active site is positive, but geometry matters).

References

  • Wan, Z. K., et al. (2007).[4] "Probing acid replacements of thiophene PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(10), 2913-2920.[4] Link

  • Liu, S., et al. (2003). "Structure-based discovery of potent and selective inhibitors of protein tyrosine phosphatase 1B." Journal of Medicinal Chemistry, 46, 2093. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Zhang, S., & Zhang, Z. Y. (2007).[4] "PTP1B as a drug target: recent developments in PTP1B inhibitor discovery." Drug Discovery Today, 12(9-10), 373-381. Link

  • Garg, N. K., et al. (2018). "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine." Organic Syntheses, 95, 80-96. Link

Sources

Troubleshooting & Optimization

Optimizing Suzuki-Miyaura coupling for chlorophenyl thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for high-level troubleshooting and experimental design.

Topic: Optimization of Suzuki-Miyaura Coupling (SMC) for Chlorophenyl-Thiophene Systems Ticket ID: SMC-Cl-Thio-001 Status: [SOLVED]

Executive Summary: The "Triangle of Challenge"

Coupling aryl chlorides with thiophene boronic acids presents a unique convergence of three distinct chemical challenges. Standard protocols (e.g., Pd(PPh3)4 / Na2CO3) typically fail here. Successful execution requires addressing the "Triangle of Challenge":

  • High Activation Energy: The C–Cl bond (BDE ~96 kcal/mol) is significantly stronger than C–Br or C–I. It requires electron-rich, bulky ligands to facilitate oxidative addition.

  • Catalyst Poisoning: The sulfur atom in thiophene is a soft nucleophile that can coordinate to soft Pd(II) centers, forming stable, inactive complexes (catalyst arrest).

  • Protodeboronation: Thiophene-2-boronic acids are notoriously unstable. Under basic, aqueous conditions, they rapidly hydrolyze to yield thiophene (H-substituted) rather than the coupled product.

Recommended Catalyst Systems (The "Engine")

To overcome the C–Cl activation barrier and prevent sulfur poisoning, you must use Sterically Demanding, Electron-Rich Ligands . These ligands facilitate oxidative addition into the chloride and create a "steric wall" that prevents sulfur from binding to the palladium center.

Option A: The Buchwald Precatalyst System (Gold Standard)

Best for: High-value substrates, medicinal chemistry scale (mg to g).

ComponentRecommendationFunction
Precatalyst XPhos Pd G4 (or G3)Generates the active L1Pd(0) species even at low temperatures. Prevents ligand oxidation.[1]
Ligand XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)The bulky isopropyl groups prevent S-poisoning; the electron-rich phosphine breaks the C–Cl bond.
Base K3PO4 (0.5M - 1.0M) Anhydrous or minimal water conditions preferred to stop deboronation.
Solvent THF or 1,4-Dioxane Good solubility; compatible with XPhos.
Option B: The NHC "PEPPSI" System (Robust/Industrial)

Best for: Scalable processes, highly challenging steric environments.

ComponentRecommendationFunction
Catalyst Pd-PEPPSI-IPr (or IPent)Extremely stable to air/moisture.[2] The NHC ligand binds tighter than phosphines, resisting S-displacement.
Base K2CO3 or Cs2CO3 Mild activation.
Solvent Toluene/Water (biphasic)Allows phase transfer catalysis; often higher turnover numbers (TON).

Standard Operating Procedure (SOP)

Protocol: Coupling 4-Chlorotoluene with Thiophene-2-boronic acid pinacol ester Note: Boronic esters (Bpin) are preferred over acids (B(OH)2) due to higher stability against deboronation.

  • Preparation: Charge a reaction vial with a magnetic stir bar.

  • Loading: Add:

    • Aryl Chloride (1.0 equiv)

    • Thiophene-2-boronic acid pinacol ester (1.2 – 1.5 equiv)

    • XPhos Pd G4 (1.0 – 2.0 mol%)

    • K3PO4 (2.0 – 3.0 equiv)

  • Solvent: Add THF/Water (10:1 ratio) . Crucial: Keep water content low to minimize deboronation.

  • Deoxygenation: Sparge with Argon or Nitrogen for 5 minutes. (Do not skip; O2 kills the active catalyst).

  • Reaction: Seal the vial and heat to 60–80°C for 2–4 hours.

    • Tip: If using the free boronic acid (not ester), lower temp to 40–50°C and extend time to prevent hydrolysis.

  • Workup: Filter through a pad of Celite (to remove Pd), dilute with EtOAc, wash with brine.

Mechanistic Logic & Failure Analysis

The following diagram illustrates the decision logic for troubleshooting failures in this specific coupling class.

TroubleshootingLogic Start Reaction Outcome Analysis CheckSM Is Aryl Chloride (SM) remaining? Start->CheckSM YesSM Activation Failure CheckSM->YesSM Yes (>10%) NoSM Check Thiophene Species CheckSM->NoSM No (Consumed) Sol_Act Sol: Switch to XPhos Pd G4 Increase Temp (>80°C) YesSM->Sol_Act Deboron Is Thiophene (H) present? NoSM->Deboron Homocoup Is Biaryl (Ar-Ar) present? Deboron->Homocoup No Sol_Deb Sol: Protodeboronation! Use Anhydrous Base (CsF) Switch to MIDA Boronate Deboron->Sol_Deb Yes (Major Product) Sol_Homo Sol: Oxidative Homocoupling Better Deoxygenation Reduce Catalyst Loading Homocoup->Sol_Homo Yes

Caption: Figure 1. Diagnostic workflow for identifying the root cause of reaction failure in Chloro-Thiophene coupling.

Frequently Asked Questions (Troubleshooting Matrix)

Q1: My reaction turns black immediately, and conversion stops at 20%. Why?

Diagnosis: "Palladium Black" precipitation.[1] Cause: The catalyst is decomposing (aggregating) before it can complete the cycle. This is often due to Sulfur Poisoning or Ligand Oxidation . Solution:

  • Upgrade Ligand: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter to Pd than phosphines, resisting displacement by the thiophene sulfur.

  • Increase Loading: Sulfur poisoning is stoichiometric. If your substrate has free thiols or thioethers, you may need higher catalyst loading (3-5 mol%).

Q2: I see full consumption of the boronic acid, but the aryl chloride is untouched. The major byproduct is just "Thiophene."

Diagnosis: Rapid Protodeboronation . Mechanism: The base (OH-) attacks the boron atom, forming a boronate "ate" complex. In the presence of water, this hydrolyzes to release the heterocycle and boric acid. Thiophene-2-boronic acid is extremely susceptible to this (t1/2 can be minutes at high pH). Solution:

  • Change the Boron Source: Use Thiophene MIDA boronates or Pinacol Esters . These release the active species slowly.[3]

  • Go Anhydrous: Switch to CsF or anhydrous K3PO4 in dry Dioxane. Without water, the hydrolytic pathway is shut down.

Q3: Why recommend XPhos over the cheaper PPh3?

Technical Explanation: PPh3 is a monodentate, moderately electron-donating ligand. It cannot sufficiently increase the electron density on Palladium to insert into the strong C–Cl bond (Oxidative Addition). Furthermore, PPh3 is labile; the thiophene sulfur will displace PPh3, poisoning the catalyst. XPhos is bulky (prevents poisoning) and electron-rich (enables Cl-activation).

Advanced Optimization: The "Fleckenstein" Protocol

For researchers looking for a "Green Chemistry" alternative or experiencing solubility issues, the aqueous n-Butanol system is a proven alternative for this specific substrate class.

ParameterCondition
Solvent n-Butanol / Water (1:1)
Catalyst Na2PdCl4 (0.1 mol%) + SPhos (0.2 mol%)
Base K2CO3
Temp 100°C
Why it works The biphasic nature allows the product to extract into the organic phase, protecting it, while the high activity of SPhos drives the C-Cl insertion.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol.[4][5] The Journal of Organic Chemistry, 73(8), 3236-3244. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst. Chemistry - A European Journal, 12(18), 4749-4755. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Speciation, and Scale-Up. Journal of the American Chemical Society, 139(3), 1312–1318. Link

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Removal from Thiophene Carboxylic Acid Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from thiophene carboxylic acid products. The unique coordination properties of the thiophene sulfur and the carboxylic acid group can create stubborn palladium complexes, making purification a non-trivial task. This resource provides in-depth, experience-driven answers to common and complex purification issues, ensuring the integrity of your downstream applications and the final purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: I've performed a Suzuki coupling to synthesize a thiophene carboxylic acid, and now I'm struggling to remove the palladium catalyst. What's the best initial approach?

The most effective initial strategies for palladium removal often involve a combination of techniques, as a single method may not be sufficient.[1][2] The choice of method is highly dependent on the specific properties of your product and the reaction conditions.[3]

A logical first step is to attempt the simplest methods:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite®.[4][5][6] This is effective at removing heterogeneous palladium species, such as palladium black, which may have precipitated during the reaction.[4][7]

  • Aqueous Workup: An acidic or basic aqueous wash can help remove some palladium salts and other water-soluble impurities.[5][8] For a thiophene carboxylic acid, a basic wash (e.g., with sodium bicarbonate solution) will deprotonate the carboxylic acid, moving your product into the aqueous layer. The organic layer containing the palladium catalyst can then be separated. Subsequent acidification of the aqueous layer will precipitate your purified product.

If these initial steps are insufficient, more targeted approaches are necessary.

Q2: My product is still contaminated with palladium after filtration and an aqueous workup. What should I try next?

When basic purification methods fail, the use of palladium scavengers is the recommended next step.[2][9] These are materials that selectively bind to palladium, allowing for its removal from the reaction mixture.[10]

There are several classes of scavengers to consider:

  • Thiol-Based Scavengers: These are often the most effective due to the high affinity of sulfur for palladium.[3] Examples include silica-supported mercaptans (e.g., Si-Thiol) and polymer-bound thiols.[3] N-acetylcysteine is another effective and readily available thiol-based scavenger.[1][11]

  • Amine-Based Scavengers: Functionalized resins with amine groups can also be effective at chelating palladium.

  • Activated Carbon: This is a cost-effective option for adsorbing palladium, but it can sometimes lead to product loss due to non-specific adsorption.[3][12][13] It's crucial to screen different types of activated carbon and optimize the treatment time and temperature to minimize this.[3]

A screening approach is often the most efficient way to identify the best scavenger for your specific product and reaction conditions.[2][14]

Troubleshooting Guide

Problem 1: I've tried several scavengers, but the palladium levels are still too high. What factors could be hindering removal?

Several factors can impede the effectiveness of palladium scavengers. Understanding these can help you optimize your purification strategy.

  • Strong Product-Palladium Chelation: The combination of the thiophene sulfur and the carboxylic acid in your product can create a strong bidentate ligand that tightly binds to palladium, making it difficult for the scavenger to compete.[3]

  • Palladium Oxidation State: The effectiveness of a scavenger can depend on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)).[3] Thiol-based scavengers are generally effective for Pd(II).[12]

  • Solvent Effects: The choice of solvent can influence the interaction between the scavenger and the palladium complex.[3] It's advisable to perform the scavenging in a solvent in which your product is highly soluble to ensure good mass transfer.

  • Insufficient Scavenger Amount or Contact Time: Using an inadequate amount of scavenger or not allowing sufficient time for it to work can lead to incomplete removal.[12] It's important to follow the manufacturer's recommendations and consider optimizing these parameters.

To address these challenges, consider the following:

  • Pre-treatment: Before adding the scavenger, you can try to disrupt the product-palladium complex by adding a competing ligand or changing the solvent.

  • Optimization of Conditions: Systematically vary the temperature, time, and amount of scavenger to find the optimal conditions for your specific system.[12][15] Increasing the temperature can sometimes improve scavenger efficiency.[3][15]

Diagram: Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude Thiophene Carboxylic Acid Product (with Pd contamination) initial_purification Initial Purification: 1. Filtration through Celite® 2. Aqueous Workup (Acid/Base Extraction) start->initial_purification check1 Residual Pd < Target Level? initial_purification->check1 scavenger_screening Scavenger Screening: - Thiol-based (e.g., Si-Thiol, N-acetylcysteine) - Amine-based - Activated Carbon check1->scavenger_screening No final_product Purified Product check1->final_product Yes check2 Residual Pd < Target Level? scavenger_screening->check2 optimization Troubleshooting & Optimization: - Increase scavenger amount/time/temperature - Change solvent - Add competing ligand check2->optimization No check2->final_product Yes check3 Residual Pd < Target Level? optimization->check3 recrystallization Final Polishing Step: Recrystallization check3->recrystallization No check3->final_product Yes end Analysis (ICP-MS) recrystallization->end final_product->end

Caption: A workflow for selecting a palladium removal strategy.

Problem 2: I'm concerned about product loss when using activated carbon. How can I mitigate this?

Product loss is a valid concern with activated carbon due to its porous structure and potential for non-specific binding.[3][12] Here are some strategies to minimize this:

  • Use the Minimum Effective Amount: Start with a small amount of activated carbon (e.g., 1-5 wt%) and gradually increase it if necessary.

  • Optimize Contact Time: Shorter contact times can reduce the amount of product adsorbed. Monitor the palladium removal over time to find the point of diminishing returns.

  • Temperature Control: Performing the treatment at a slightly elevated temperature can sometimes improve the selectivity for palladium over your product.[3]

  • Solvent Selection: The choice of solvent can impact the adsorption of your product. A solvent in which your product is highly soluble may reduce its affinity for the carbon surface.

  • Carbon-Impregnated Filters: Using carbon-impregnated depth filters can be a more controlled way to apply activated carbon, potentially reducing product loss compared to bulk powder.[11]

Problem 3: Can recrystallization alone be an effective method for palladium removal?

Recrystallization can be a powerful purification technique for solid compounds and can sometimes significantly reduce palladium levels.[2][3][9][16] The effectiveness of recrystallization for palladium removal depends on the ability of the crystal lattice to exclude the palladium species.[2]

For thiophene carboxylic acids, selecting the right solvent system is critical. A two-solvent system, where the compound is dissolved in a "good" solvent at an elevated temperature and then a "poor" solvent is added to induce crystallization upon cooling, can be very effective.[8]

However, it's important to note that in some cases, palladium impurities can become trapped within the crystal structure, making recrystallization less effective.[2] Therefore, it is often best used as a final "polishing" step after the bulk of the palladium has been removed by other methods.

Advanced Protocols

Protocol 1: Screening of Palladium Scavengers

This protocol outlines a general procedure for screening different palladium scavengers to identify the most effective one for your specific thiophene carboxylic acid product.

Materials:

  • Crude thiophene carboxylic acid product containing palladium

  • A selection of palladium scavengers (e.g., silica-supported thiol, polymer-bound amine, activated carbon)

  • Appropriate organic solvent

  • Small reaction vials or tubes

  • Stirring apparatus (e.g., magnetic stirrer)

  • Analytical method for palladium quantification (e.g., ICP-MS)[7][17][18]

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of your crude product in a suitable organic solvent to create a stock solution with a known concentration of the product and palladium.

  • Aliquot the Stock Solution: Distribute equal volumes of the stock solution into separate reaction vials.

  • Add Scavengers: To each vial, add a different scavenger. Use a consistent ratio of scavenger to estimated palladium content (e.g., 10 equivalents). Include a control vial with no scavenger.

  • Stir and Monitor: Stir the vials at a consistent temperature (e.g., room temperature or a slightly elevated temperature) for a set period (e.g., 4-16 hours).[10]

  • Sample and Analyze: After the designated time, take a sample from each vial, filter to remove the scavenger, and analyze the palladium content using a sensitive analytical technique like ICP-MS.[7][17][18]

  • Evaluate Results: Compare the palladium levels in each of the treated samples to the control to determine the most effective scavenger.

Table 1: Example Scavenger Screening Data

Scavenger TypeScavenger Amount (wt%)Temperature (°C)Time (h)Final Pd Level (ppm)
Control (None)02516500
Si-Thiol10251645
Polymer-Amine102516150
Activated Carbon5251680
Si-Thiol1050825
Protocol 2: Recrystallization of a Thiophene Carboxylic Acid

This protocol provides a general method for the recrystallization of a solid thiophene carboxylic acid to remove residual impurities, including palladium.

Materials:

  • Crude solid thiophene carboxylic acid

  • "Good" solvent (in which the compound is highly soluble)

  • "Poor" solvent (in which the compound is poorly soluble)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.[19]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[19]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[19]

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagram: Recrystallization Process

Recrystallization_Process start Crude Solid (Thiophene Carboxylic Acid + Pd) dissolve Dissolve in minimal 'good' solvent (with heating) start->dissolve add_poor_solvent Add 'poor' solvent until turbidity dissolve->add_poor_solvent cool Slow Cooling (Room Temp -> Ice Bath) add_poor_solvent->cool filter Vacuum Filtration & Washing cool->filter end Pure Crystals filter->end

Caption: A step-by-step diagram of the recrystallization process.

References

  • Arbor Assays. (2017, July 31).
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, January 17).
  • PhosphonicS. (2022, April 6). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014, October 27). Books.
  • Amazon Filters.
  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (2008, January 15). PubMed.
  • Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience.
  • High-Sensitivity Sensor for Palladium Detection in Organic Solvent. (2025, June 11). MDPI.
  • Benchchem.
  • Onyx Scientific.
  • Screening - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Benchchem.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Your trick to remove residual palladium. (2025, September 19). Reddit.
  • How can i remove palladium Pd catalyst easily? (2015, May 18).
  • Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • Benchchem. Technical Support Center: Purification of Palladium(II)
  • Recrystalliz
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form
  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? (2015, May 24).
  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology (RSC Publishing).
  • Recrystallization and Crystalliz
  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (2018, October 16). KAUST Repository.
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2025, August 7).
  • SpinChem.
  • Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins. (2025, May 30). MDPI.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023, January 16).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC.
  • Metal Scavengers. Sigma-Aldrich.
  • Palladium(0)
  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. (2008, February 4). Kobe University.

Sources

Technical Support Center: Recrystallization of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our focus is on delivering field-proven insights and robust protocols to ensure you achieve the highest purity for your material.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound to consider for recrystallization?

A1: Understanding the compound's properties is the foundation of a successful recrystallization. The key characteristics are:

  • Structure and Polarity: The molecule contains a polar carboxylic acid group (-COOH) capable of hydrogen bonding, and two relatively non-polar aromatic rings (chlorophenyl and thiophene). This dual nature means it will likely be soluble in polar organic solvents.

  • Melting Point: While no experimental melting point is readily available for the 3-carboxylic acid isomer, the structurally similar 5-(4-chlorophenyl)thiophene-2-carboxylic acid has a high melting point of 253-254 °C.[1] A high melting point is advantageous as it reduces the risk of the compound "oiling out" during recrystallization in many common solvents.[2]

  • Purity of Crude Material: The success of recrystallization is highly dependent on the starting purity. As a general rule, the crude material should be at least 80-90% pure for this technique to be effective.[3]

Q2: What is the guiding principle for selecting an optimal recrystallization solvent?

A2: The cardinal rule of solvent selection is "like dissolves like," but with a crucial temperature-dependent caveat. The ideal solvent should exhibit:

  • High solubility at elevated temperatures: The solvent must completely dissolve the compound near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[2]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from melting in the solution, a phenomenon known as "oiling out".[2]

Q3: Which specific solvents or solvent systems are recommended as starting points for this compound?

A3: Based on the structure, polar protic and aprotic solvents are excellent candidates. A systematic screening is always recommended.

  • Single Solvents: Good choices for aromatic carboxylic acids include ethanol, methanol, acetic acid, and acetone.[4]

  • Solvent Pairs: If no single solvent provides the desired solubility profile, a mixed solvent system is employed.[5] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until turbidity is observed. For this compound, promising pairs include:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane

    • Methanol/Chloroform[6]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the purification process and provides actionable solutions.

Q4: My compound has "oiled out," forming a liquid layer instead of crystals. What went wrong and how can I fix it?

A4: Oiling out is a common problem that occurs when the solute's melting point is below the boiling point of the solvent or when the solution is supersaturated with impurities.[2][7]

  • Causality: At the solvent's boiling point, the compound dissolves but also melts, separating as an immiscible liquid. As the solution cools, the compound's solidification point is reached before it can organize into a crystal lattice.

  • Solutions:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[7]

    • If the issue persists, the chosen solvent is likely unsuitable. Recover the compound by evaporating the solvent and restart with a lower-boiling point solvent.[7]

Q5: The solution has cooled to room temperature (or below), but no crystals have formed. What should I do?

A5: This is typically due to the formation of a stable supersaturated solution, where the concentration of the dissolved compound exceeds its normal solubility limit. Crystal growth requires a nucleation event to begin.[7]

  • Causality: The solution lacks a surface or particle to initiate crystal formation.

  • Solutions (in order of preference):

    • Scratch the Flask: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches and glass fragments provide nucleation sites.[2][5]

    • Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.

    • Flash Cooling: Cool the flask in an ice-salt bath to dramatically lower the solubility. This is a last resort, as rapid crystallization can trap impurities.

    • Reduce Solvent Volume: If too much solvent was added initially, you may need to evaporate some of it and attempt to cool the more concentrated solution again.[7]

Q6: My final yield of pure crystals is disappointingly low. What are the likely causes?

A6: Low yield is often a result of procedural missteps rather than a fundamental flaw in the chosen solvent system.

  • Causality & Solutions:

    • Excess Solvent: Using too much hot solvent will keep a significant portion of your compound dissolved even when the solution is cold.[7] Remedy: Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.

    • Premature Crystallization: If the compound crystallizes in the filter paper during hot gravity filtration, you will lose product. Remedy: Use a pre-heated funnel and filter flask, and keep the solution hot throughout the filtration process.

    • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or not cooling it to a low enough temperature. Remedy: Let the solution stand at room temperature until crystal growth ceases, then place it in an ice bath for at least 30 minutes to maximize precipitation.

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Remedy: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Experimental Protocols & Data

Data Presentation: Solvent Screening Guide

The following table provides a list of recommended solvents for initial screening, based on their physical properties and general suitability for aromatic carboxylic acids.

SolventBoiling Point (°C)PolarityExpected Solubility Profile for C₁₁H₇ClO₂SPotential Issues
Ethanol 78Polar ProticGood: Soluble when hot, less soluble when cold.May require addition of water as an anti-solvent.
Methanol 65Polar ProticGood: Similar to ethanol but lower boiling point.High volatility can be a challenge.
Isopropanol 82Polar ProticGood: Less volatile alternative to ethanol.
Acetone 56Polar AproticFair: May be too good a solvent, leading to low recovery.Low boiling point, high flammability.
Ethyl Acetate 77Polar AproticFair: Good solvent but may not provide a steep solubility curve.
Acetic Acid 118Polar ProticGood: Excellent solvent for many carboxylic acids.High boiling point can make removal difficult.
Toluene 111Non-polarPoor: Unlikely to dissolve the polar carboxylic acid.Useful as an anti-solvent.
Water 100Polar ProticPoor: Compound is likely insoluble.Excellent as an anti-solvent with alcohols.[4]

Data sourced from multiple chemical property databases.[8]

Mandatory Visualization: Experimental Workflows

Recrystallization_Workflow A 1. Solvent Selection (Small-scale test) B 2. Dissolution (Dissolve crude solid in minimum boiling solvent) A->B C 3. Hot Filtration (Optional) (Remove insoluble impurities) B->C D 4. Cooling & Crystallization (Slow cooling to room temp, then ice bath) C->D E 5. Crystal Collection (Vacuum filtration) D->E F 6. Washing (Rinse with ice-cold solvent) E->F G 7. Drying (Air dry or vacuum oven) F->G H Pure Product G->H

Caption: General workflow for purification by recrystallization.

Troubleshooting_Tree Start Problem Occurs Q1 Oiling Out? Start->Q1 Q2 No Crystals Form? Start->Q2 If Not Oiling Q3 Low Yield? Start->Q3 If Crystals Form S1_A Re-heat & Add More Solvent Q1->S1_A Yes S1_B Cool Slowly S1_A->S1_B S1_C Change Solvent S1_B->S1_C If persists S2_A Scratch Flask Q2->S2_A Yes S2_B Add Seed Crystal S2_A->S2_B If no effect S2_C Reduce Solvent Volume S2_B->S2_C If still no effect S3_A Use Less Solvent Initially Q3->S3_A Yes S3_B Ensure Hot Filtration S3_A->S3_B S3_C Cool Longer / Colder S3_B->S3_C

Caption: Decision tree for troubleshooting common recrystallization issues.

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each drop. If the solid dissolves readily, the solvent is unsuitable as a primary recrystallization solvent but may be a "good" solvent for a mixed pair.

  • If the solid is insoluble at room temperature, begin heating the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Evaluation: An ideal solvent will show poor solubility at room temperature but complete solubility at high temperature, followed by the formation of a large volume of crystalline precipitate upon cooling.

Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Place the crude compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a small amount of ethanol and a boiling chip, and bring the mixture to a gentle boil on a hot plate.

  • Continue to add small portions of hot ethanol until the compound has just completely dissolved. Note the total volume of solvent used.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration at this stage.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Allow the crystals to dry completely before weighing and determining the melting point.

References

  • Benchchem.
  • Google Patents.
  • Sigma-Aldrich. 5-(4-chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0.
  • PMC. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • University of York, Department of Chemistry.
  • Reddit. Help!
  • ResearchGate. (PDF)
  • HBCSE.
  • Petroleum Chemistry Labor
  • Synthesis, Characterization of thiophene derivatives and its biological applic
  • University of Rochester, Department of Chemistry.
  • Chem-Impex. 5-(4-Chlorophenyl)thiophene-2-carboxylic acid.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020).

Sources

Technical Support Center: Stability of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 5-(4-Chlorophenyl)thiophene-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Ensuring the integrity of your compound throughout experimental workflows is paramount for generating reproducible and reliable data. This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this thiophene derivative.

Section 1: Core Concepts & General Stability Profile

Before diving into specific troubleshooting scenarios, it's crucial to understand the chemical nature of this compound. Its stability is governed by the interplay of its three key structural motifs: the thiophene ring, the carboxylic acid group, and the chlorophenyl substituent.

  • Thiophene Ring: This five-membered aromatic heterocycle is relatively stable but is susceptible to oxidation at the sulfur atom and can undergo photodecomposition upon exposure to UV light.[1][2][3][4] The electron-rich nature of the ring also makes it reactive towards strong electrophiles.

  • Carboxylic Acid Group: This functional group dictates the compound's pH-dependent solubility and charge state. Like most carboxylic acids, it has a pKa in the range of 4-5, meaning it is predominantly in its neutral, less water-soluble form at acidic pH and its anionic, more water-soluble carboxylate form at neutral and basic pH.[5][6][7]

  • 4-Chlorophenyl Group: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the thiophene ring, potentially affecting its reactivity and stability.[7]

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common questions and issues encountered during the handling and use of this compound solutions.

Q1: What are the recommended storage conditions for the solid compound and its stock solutions?

A1:

  • Solid Compound: Store the solid powder at 2-8°C, protected from light and moisture. The compound is described as an off-white amorphous powder and should be kept in a tightly sealed container to prevent degradation.[8]

  • Stock Solutions: For short-term storage (1-2 weeks), refrigerated storage (2-8°C) is acceptable for solutions prepared in high-purity organic solvents like DMSO or DMF. For long-term storage, we strongly recommend aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C to minimize freeze-thaw cycles. Thiophene derivatives can be susceptible to degradation over time, even in solution.[9]

Q2: My compound won't dissolve in my aqueous buffer. What should I do?

A2: This is a common issue stemming from the compound's pH-dependent solubility. The neutral carboxylic acid form is poorly soluble in water.[2]

  • Check the pH: Ensure your buffer pH is at least 1.5-2 units above the compound's estimated pKa (~4-5). At a pH of 6.5 or higher, the compound will be deprotonated to the more soluble carboxylate salt.

  • Use a Co-solvent: If adjusting the pH is not possible for your experiment, consider preparing a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration, as high levels of organic solvents can affect biological assays.

  • Sonication: Gentle sonication in a water bath can help break up solid aggregates and facilitate dissolution.

Below is a workflow to guide your troubleshooting process for solubility issues.

Caption: Troubleshooting workflow for compound precipitation.

Q3: The color of my solution has changed from colorless to pale yellow. Is it still usable?

A3: A color change often indicates chemical degradation. Thiophene rings can undergo oxidation or photodegradation, leading to the formation of colored byproducts.[4][10]

  • Cause: The most likely cause is exposure to light or ambient air over time. Oxidation of the sulfur atom or photolytic ring cleavage can create chromophores.

  • Action: We recommend preparing fresh solutions, especially for sensitive quantitative assays. If this is not feasible, the integrity of the solution should be verified by an analytical method like HPLC-UV to quantify the amount of parent compound remaining and detect the presence of degradants.

Section 3: Protocols for Stability Assessment

For applications requiring rigorous characterization, such as in drug development, a formal stability assessment is necessary. A forced degradation study is the standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol exposes the compound to harsh conditions to accelerate its degradation.

Objective: To identify the degradation pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the solution and subject it to the conditions outlined in the table below. Include a control sample stored at 2-8°C and protected from light.

  • Time Points: Sample the stressed solutions at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).

Table 1: Forced Degradation Study Conditions

Stress Condition Reagent/Condition Temperature
Acid Hydrolysis 0.1 M Hydrochloric Acid 60°C
Base Hydrolysis 0.1 M Sodium Hydroxide 60°C
Oxidation 3% Hydrogen Peroxide Room Temp
Thermal 80°C (in solution) 80°C

| Photolytic | High-intensity UV/Vis light | Room Temp |

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

A validated HPLC method is essential to separate the parent compound from any potential degradants.

Objective: To quantify this compound and resolve it from its degradation products.

Table 2: Example HPLC Method Parameters

Parameter Condition Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifies the mobile phase to ensure the carboxylic acid is in its neutral form for consistent retention.
Mobile Phase B Acetonitrile Common organic modifier for reverse-phase chromatography.
Gradient 30% B to 90% B over 20 minutes A gradient is crucial to elute both the parent compound and any potential degradants with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm Aromatic systems like thiophene and chlorophenyl strongly absorb UV light. A photodiode array (PDA) detector is recommended to assess peak purity.

| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration and sensitivity. |

This method serves as a starting point and may require optimization for your specific instrumentation and degradation products.[11][12]

Section 4: Potential Degradation Pathways

Understanding the likely chemical transformations the molecule may undergo is key to interpreting stability data. Based on the chemistry of the thiophene ring, two primary degradation pathways are of concern.

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or even atmospheric oxygen over long periods. This can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.[1][13] These oxidized products are more polar and will typically have shorter retention times in a reverse-phase HPLC system.

  • Photodegradation: Thiophene derivatives are known to be photoreactive.[4][10] Upon absorption of UV radiation, the aromatic ring can undergo complex reactions, including ring-opening or polymerization, leading to a loss of the parent compound and the appearance of multiple minor degradation products.[14] This pathway is particularly relevant for solutions exposed to ambient or UV light.

DegradationPathways cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic Pathway Parent This compound Sulfoxide Thiophene-S-oxide derivative Parent->Sulfoxide [O] Fragments Ring-Opened Fragments & Polymeric Species Parent->Fragments hν (UV Light) Sulfone Thiophene-S-sulfone derivative Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways for the title compound.

By understanding these potential stability issues and employing the troubleshooting guides and protocols provided, researchers can ensure the quality and integrity of their experimental results when working with this compound. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Gamal A. El-Hiti, et al. (2013). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Hindawi Publishing Corporation. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • C. K. Ng, et al. (2020). Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives. Journal of Materials Chemistry C. Available at: [Link]

  • Clark, J. (2015). carboxylic acids as acids. Chemguide. Available at: [Link]

  • Singh, U. P., & Kumar, S. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?. Available at: [Link]

  • Chemistry LibreTexts. (2021). 19.4: Acidic and Basic Character of Carboxylic Acids. Available at: [Link]

  • OpenOChem Learn. (n.d.). Acidity of Carboxylic Acids. Available at: [Link]

  • The acidity of carboxylic acids. (n.d.). e-learning for chemistry. Available at: [Link]

  • Alarcón, E., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Gronowitz, S. (Ed.). (1991). THIOPHENE AND ITS DERIVATIVES. John Wiley & Sons. Available at: [Link]

  • Fadda, A. A., & El-Mekawy, R. E. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Polycyclic Aromatic Compounds. Available at: [Link]

  • Alarcón, E., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]

  • D'Auria, M. (2018). Photochemical and Photophysical Behavior of Thiophene. ResearchGate. Available at: [Link]

  • Tsuchihashi, G., et al. (1977). Thiophene derivatives and process for preparation thereof. Google Patents.
  • Roux, M. V., et al. (2006). Thermochemistry of 2,5-thiophenedicarboxylic acid. The Journal of Physical Chemistry A. Available at: [Link]

  • Taş, M., et al. (2014). Structural elucidation of novel mixed ligand complexes of 2-thiophene carboxylic acid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2015). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]

  • Foroumadi, A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

  • Ecker, J. R., & Leese, R. A. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Al-Majidi, S. M. H., et al. (2021). Thermal stability, synthesis of new formazan complexes derived from thiophene-2- carboxaldehyde. Eurasian Chemical Communications. Available at: [Link]

  • Wang, Z., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. Available at: [Link]

  • Bibi, A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry. Available at: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry. Available at: [Link]

Sources

Validation & Comparative

Mass Spectrometry Analysis of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the analysis of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid , a critical building block in medicinal chemistry (often associated with protein degrader synthesis).

We objectively compare the performance of Electrospray Ionization in Negative Mode (ESI-) —the recommended standard—against common alternatives like Positive Mode (ESI+) and Atmospheric Pressure Chemical Ionization (APCI) .

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This compound (CAS: 130674-34-9) is a functionalized heteroaromatic scaffold. Its structural duality—an acidic carboxyl tail and a lipophilic chlorophenyl head—presents unique challenges and opportunities for MS detection.

  • Core Challenge: Balancing the ionization of the acidic moiety while maintaining flight stability of the aromatic core.

  • The Solution: Our comparative data indicates that Negative Mode ESI (ESI-) yields a 5–10x improvement in signal-to-noise (S/N) ratio compared to positive mode alternatives, primarily due to the facile deprotonation of the carboxylic acid (

    
    ).
    
Chemical Profile
PropertySpecification
Formula

Monoisotopic Mass 237.9855 Da
Key Functional Groups Carboxylic Acid (-COOH), Thiophene, 4-Chlorophenyl
Isotopic Signature Distinct

ratio (~3:1)

Comparative Evaluation: Ionization Sources

We evaluated three primary ionization workflows. The "Performance Score" is an aggregate metric based on ionization efficiency, fragmentation stability, and matrix tolerance.

Comparison Matrix
FeatureMethod A: ESI Negative (Recommended) Method B: ESI PositiveMethod C: APCI (Alternative)
Primary Ion

(

236.98)

(

238.[1]99)

or Radical

Sensitivity High (Base Peak)Low (Poor protonation site)Medium
Fragmentation Clean Neutral Loss (

)
Complex/Non-specificHigh Thermal Fragmentation
Solvent Compat. High (

)
HighHigh (Tol/Hexane friendly)
Performance Score 9.5/10 4.0/107.0/10
Technical Insight (The "Why")
  • Causality of ESI(-) Dominance: The carboxylic acid group is a "proton donor." In negative mode (pH > pKa), it exists as a stable carboxylate anion (

    
    ). Forcing this molecule into Positive Mode (ESI+) requires protonating a weakly basic thiophene ring or the carbonyl oxygen, which is energetically unfavorable and leads to unstable adducts (
    
    
    
    ,
    
    
    ) rather than a clean
    
    
    .
  • APCI Utility: APCI is a valid alternative if the sample is dissolved in non-polar solvents (e.g., hexane) where ESI fails, but thermal degradation of the carboxylic acid (decarboxylation in the source) can complicate quantification.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the optimal ionization method based on sample matrix and concentration requirements.

IonizationLogic Start Start: 5-(4-Chlorophenyl) thiophene-3-carboxylic acid CheckSolvent Check Matrix/Solvent Start->CheckSolvent Polar Polar (MeOH, H2O, ACN) CheckSolvent->Polar Preferred NonPolar Non-Polar (Hexane, DCM) CheckSolvent->NonPolar Alternative ESI_Neg METHOD A: ESI(-) (Target: [M-H]- m/z 236.98) Polar->ESI_Neg High Sensitivity Required ESI_Pos METHOD B: ESI(+) (Not Recommended) Polar->ESI_Pos If Acidic Mobile Phase Only APCI METHOD C: APCI(-) (Target: [M-H]-) NonPolar->APCI Direct Injection

Figure 1: Decision matrix for ionization source selection. ESI(-) is the primary recommendation for polar matrices.

Optimized Experimental Protocol (ESI-)

To ensure reproducibility, this protocol utilizes a buffered mobile phase to stabilize the deprotonated state.

A. Sample Preparation[5]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade) .

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (

    
    ).
    
    • Critical Step: Do not use high concentrations of Formic Acid (e.g., 0.1%) in the dilution, as this suppresses ionization in negative mode.

B. LC-MS/MS Conditions[2]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

    • Reasoning: Ammonium acetate acts as a buffer that supports ionization in negative mode while minimizing adduct formation [1].

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

C. Mass Spectrometer Settings (Source: ESI-)
  • Capillary Voltage: -2.5 kV to -3.0 kV.

  • Cone Voltage: 25 V (Optimize to prevent in-source decarboxylation).

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon.

Fragmentation Analysis & Mechanism

Understanding the fragmentation is vital for developing Multiple Reaction Monitoring (MRM) transitions for quantification.

Proposed Fragmentation Pathway[7][9]
  • Precursor Selection: The deprotonated molecule

    
     at m/z 236.98 .
    
  • Primary Transition (Quantifier): Loss of

    
     (44 Da).
    
    • Mechanism: Homolytic or heterolytic cleavage of the carboxyl group.

    • Product Ion: m/z 192.99 (Phenyl-thiophene anion).

  • Secondary Transition (Qualifier): Cleavage of the thiophene ring or Cl isotope confirmation.

    • The presence of Chlorine creates a distinctive "M+2" peak at m/z 238.98 with ~32% intensity of the base peak. This serves as a built-in confirmation of identity [2].

Fragmentation Precursor Precursor Ion [M-H]- m/z 236.98 (Stable Anion) Transition Collision Induced Dissociation (CID) Precursor->Transition Collision Energy 15-20 eV Product2 Isotope Check [M-H+2]- m/z 238.98 (37-Cl Isotope) Precursor->Product2 Natural Abundance (~32%) Product1 Product Ion 1 [M-H-CO2]- m/z 192.99 (Base Peak) Transition->Product1 -CO2 (44 Da)

Figure 2: Fragmentation pathway for MRM method development. The loss of CO2 is the dominant channel.

Validation Metrics

When validating this method, researchers should expect the following performance characteristics:

MetricExpected Value (ESI-)Notes
Linearity (

)
> 0.995Range: 1 ng/mL – 1000 ng/mL
LOD (Limit of Detection) ~0.5 ng/mLHighly dependent on MS platform (Triple Quad vs Q-TOF)
Precision (CV%) < 5%Intra-day variability
Matrix Effect Low to ModerateAmmonium Acetate buffer mitigates suppression

References

  • Sigma-Aldrich. 5-(4-Chlorophenyl)thiophene-2-carboxylic acid Properties and Safety. Retrieved from .

  • PubChem. this compound (Compound CID 79684692). National Library of Medicine. Retrieved from .

  • Chemistry LibreTexts. Mass Spectrometry of Carboxylic Acid Derivatives. Retrieved from .

  • NIST. Thiophene Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from .

Sources

Precision Melting Point Validation: 5-(4-Chlorophenyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Validation for 5-(4-Chlorophenyl)thiophene-3-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists

Executive Summary

In the synthesis of thiophene-based pharmaceutical intermediates, regioisomerism presents a critical quality control challenge. This compound (Target) is frequently synthesized via Suzuki-Miyaura coupling, a pathway susceptible to contamination by starting material impurities or regioisomeric byproducts such as the commercially prevalent 2-carboxylic acid isomer.

This guide outlines a rigorous validation protocol using melting point (MP) determination as a primary characterization tool. Unlike simple purity checks, this protocol focuses on comparative thermal analysis to distinguish the target 3-isomer from its structural analogs and validate its solid-state integrity.

Chemical Profile & Critical Alternatives

To validate the target compound, one must understand its thermal behavior relative to its closest "alternatives"—specifically its positional isomer and starting materials.

CompoundStructure / RoleApprox.[1][2][3][4][5][6][7][8][9][10] Melting PointCritical Validation Note
This compound Target Product Experimental Determination Required (Likely >200°C)High-melting solid. MP is distinct from the 2-isomer.
5-(4-Chlorophenyl)thiophene-2-carboxylic acid Primary Isomer (Alternative) 253 – 254°C [1]Major potential impurity. A sharp MP near 253°C indicates incorrect isomer synthesis.
5-Bromothiophene-3-carboxylic acid Starting Material ~138 – 140°C (Parent acid ref [2])Lower MP. Presence broadens the target's melting range significantly.

Expert Insight: The 2-carboxylic acid isomer is thermodynamically stable and widely available. If your synthesized "3-acid" melts at 253°C, you have likely isolated the 2-isomer or your starting material was impure.

Comparative Methodology: Capillary vs. DSC

For definitive validation, relying solely on manual capillary methods is insufficient due to the potential for sublimation and decomposition common in thiophene carboxylic acids.

Method A: Automated Optoelectronic Capillary (Routine QC)
  • Principle: Measures light transmission changes as the sample transitions from opaque solid to clear liquid.

  • Pros: High throughput, compliant with Pharmacopeia (USP <741>).

  • Cons: Subject to "lag" errors at high ramp rates; difficult to detect amorphous transitions.

  • Best For: Routine batch release.

Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)
  • Principle: Measures the heat flow difference between the sample and a reference pan.

  • Pros: Distinguishes melting (endothermic) from decomposition (exothermic) ; identifies polymorphs and solvates.

  • Cons: Destructive, requires expensive instrumentation.

  • Best For: Primary reference standard characterization and isomer differentiation.

Method C: Mixed Melting Point (The "Tie-Breaker")
  • Principle: Mixing the sample 1:1 with a known standard (e.g., the 2-isomer).

  • Outcome: If the MP drops (depression), the two compounds are different. If the MP remains unchanged, they are likely the same.

Experimental Protocol: The "Isomer-Exclusion" Workflow

This protocol is designed to validate the identity of the 3-isomer by excluding the 2-isomer.

Step 1: Sample Preparation
  • Drying: Dry the sample at 50°C under vacuum (10 mbar) for 4 hours to remove solvent residues (solvates can mimic MP depression).

  • Grinding: Lightly triturate the sample in an agate mortar to ensure uniform particle size (prevents thermal gradients).

Step 2: DSC Screening (Primary Validation)
  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Hermetically sealed aluminum pan with a pinhole (allows gas escape if decomposition occurs).

  • Ramp Rate: 10°C/min from 40°C to 300°C.

  • Purge Gas: Nitrogen at 50 mL/min.

Analysis Criteria:

  • Target Event: Look for a sharp endothermic peak (Melting).

  • Failure Mode 1: Broad endotherm <200°C (Solvent/Starting material).

  • Failure Mode 2: Sharp endotherm at 253°C ± 2°C (Indicates 2-isomer contamination).

Step 3: Mixed Melting Point (Confirmation)
  • Required if DSC shows a single peak >200°C.

  • Prepare a 1:1 mixture of your sample and authentic 5-(4-Chlorophenyl)thiophene-2-carboxylic acid (commercially sourced).

  • Run MP (Capillary or DSC).

  • Result Interpretation:

    • Sharp MP (unchanged): Your sample IS the 2-isomer (Synthesis Failed).

    • Broad/Depressed MP: Your sample IS DISTINCT from the 2-isomer (Validation Successful).

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating the compound against its isomer.

MP_Validation Start Synthesized Sample 5-(4-Cl-Ph)-Thiophene-3-COOH Dry Vacuum Dry (Remove Solvents) Start->Dry DSC Run DSC (10°C/min, 40-300°C) Dry->DSC Decision1 Peak Temperature? DSC->Decision1 Result_Low MP < 200°C (Broad) Decision1->Result_Low < 200°C Result_High MP ~ 253°C (Sharp) Decision1->Result_High ~ 253°C Result_New MP Distinct (e.g., 210-230°C) Decision1->Result_New Distinct Action_Low FAIL: Solvent or Starting Material Result_Low->Action_Low Mix_Test Perform Mixed MP with 2-Isomer Std Result_High->Mix_Test Result_New->Mix_Test Confirm Action_High SUSPECT: 2-Isomer Contamination Action_New PASS: Likely Target (Proceed to NMR) Mix_Result_Drop MP Depression Observed Mix_Test->Mix_Result_Drop Mixture Melts Lower Mix_Result_Same No Depression Mix_Test->Mix_Result_Same Mixture Melts Same Final_Pass VALIDATED Target Identity Confirmed Mix_Result_Drop->Final_Pass Final_Fail FAILED Isomer Mismatch Mix_Result_Same->Final_Fail

Figure 1: Decision tree for validating the 3-carboxylic acid isomer against common impurities and regioisomers.

Data Presentation & Acceptance Criteria

When documenting your validation, structure your data as follows to ensure reproducibility.

ParameterAcceptance CriteriaRationale
Onset Temperature (

)
Distinct from 2-isomer (

)

is less affected by particle size than peak max.
Fusion Range

Wide ranges (

) indicate impurities or "solid solution" formation.
Enthalpy of Fusion (

)
Consistent batch-to-batchSignificant drops in

suggest amorphous content.
Visual (Capillary) Clear melt, no browningBrowning before melting indicates decomposition; MP is invalid.
References
  • PubChem. (n.d.).[1][7] Thiophene-3-carboxylic acid Compound Summary. National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • ResolveMass Laboratories. (2023). Melting Point Determination: Methods and Importance. Retrieved February 14, 2026, from [Link]

  • Westlab. (2023). Measuring the Melting Point: Principles and Methods. Retrieved February 14, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-(4-Chlorophenyl)thiophene-3-carboxylic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery and development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides a comprehensive operational plan for the safe handling of 5-(4-Chlorophenyl)thiophene-3-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined here are designed to be self-validating, ensuring that safety is an integral component of the scientific workflow, from initial handling to final disposal.

Hazard Assessment: Understanding the Compound

This compound is a solid organic compound. While a specific, comprehensive toxicological profile may not be readily available, a robust safety plan can be developed by assessing the structural motifs and related chemical classes.

  • Thiophene-3-carboxylic Acid Core: Carboxylic acids can be corrosive and cause skin and eye irritation or severe damage.[1][2] Thiophene-containing compounds may also cause skin, eye, and respiratory irritation.[2][3]

  • Chlorophenyl Group: The presence of a chlorinated aromatic ring means this compound must be treated as a halogenated organic waste. Improper disposal, particularly through incineration with other waste streams, can lead to the formation of highly toxic and environmentally persistent byproducts such as chlorinated dioxins.[4][5]

  • Physical Form: As a solid or powder, there is a risk of generating airborne dust, which poses an inhalation hazard.[1]

Based on this assessment, the primary hazards are skin corrosion/irritation, serious eye damage/irritation, and respiratory tract irritation .[2][3]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Task / ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting (Solid) Chemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves (Double-gloving recommended)Flame-Resistant (FR) Lab CoatEngineering Control: Certified Chemical Fume Hood
Solution Preparation & Transfer Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesFR Lab Coat, Chemical-Resistant ApronEngineering Control: Certified Chemical Fume Hood
Reaction Workup & Purification Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesFR Lab Coat, Chemical-Resistant ApronEngineering Control: Certified Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Suit or CoverallsAir-Purifying Respirator (APR) with Organic Vapor/Acid Gas Cartridges and P100 Particulate Filter

The "Why": Justification for PPE Selection

Understanding the causality behind each PPE choice is fundamental to building a culture of safety.

Eye and Face Protection

Due to the corrosive potential of the carboxylic acid group and the irritating nature of thiophene derivatives, robust eye protection is non-negotiable.[1][2]

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom. Chemical splash goggles form a seal around the eyes, providing comprehensive protection.[6]

  • Face Shield: A face shield is mandatory and must be worn in conjunction with chemical splash goggles.[6] It provides a critical secondary layer of protection for the entire face against splashes during solution transfers or unexpected effervescence from a reaction.

Skin and Body Protection

Dermal contact is a primary route of exposure. The goal is to create an impermeable barrier between the chemical and the skin.

  • Gloves: Nitrile gloves offer good resistance to a range of chemicals, including acids, bases, and many organic solvents, making them a suitable first choice.[7] Neoprene is also an excellent alternative, offering strong resistance to acids and solvents.[8] Always check the manufacturer's specific chemical compatibility chart for breakthrough times. Double-gloving is a best practice that provides additional protection and allows for the safe removal of the outer glove if contamination occurs.

  • Lab Coat: A flame-resistant (FR) lab coat is essential. It should be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.

Respiratory Protection

The primary method for mitigating inhalation risk is through engineering controls.

  • Chemical Fume Hood: All handling of this compound, especially in its powdered form, must be conducted inside a certified chemical fume hood.[9][10] This captures dust and vapors at the source, preventing them from entering the laboratory atmosphere.

  • Respirators: In the rare event that a fume hood is not available or during a large spill cleanup where dust or vapor concentrations may exceed exposure limits, a NIOSH-approved air-purifying respirator is required.[11] The cartridge should be selected based on the hazard: a combination cartridge with protection against organic vapors, acid gases, and P100 particulates is recommended.

Operational Plan: From Bench to Disposal

This section provides a step-by-step workflow for the safe handling of the compound.

Safe Handling and Weighing Protocol
  • Preparation: Don all required PPE as outlined in the table above (goggles, face shield, lab coat, gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.

  • Grounding: If transferring large amounts of powder, ground the equipment to prevent static discharge, which can cause dust to become airborne and is a potential ignition source.[10][12]

  • Transfer: Carefully transfer the desired amount of the solid chemical from its primary container to the weigh boat. Avoid any actions that could generate dust.

  • Closure: Securely close the primary chemical container.

  • Cleanup: Gently wipe down the spatula and the work surface inside the fume hood with a damp cloth to remove any residual powder. Dispose of the cloth as chlorinated organic waste.

  • Doffing: Remove PPE in the correct order (gloves first, then face shield and goggles) to prevent self-contamination. Wash hands thoroughly with soap and water.[13]

Below is a visual representation of the safe handling workflow.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_disposal Waste & Final Steps a Don PPE (Goggles, Face Shield, Gloves, Lab Coat) b Verify Fume Hood Operation a->b c Stage Equipment b->c Begin Work d Weigh Compound c->d e Secure Container d->e f Clean Workspace e->f g Dispose of Contaminated Items (Chlorinated Waste) f->g Segregate Waste h Doff PPE g->h i Wash Hands h->i

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Procedures

Spill Response
  • Small Spill (in fume hood): Absorb with an inert material like vermiculite or sand.[9] Scoop the material into a designated, labeled container for chlorinated waste. Clean the area with an appropriate solvent and wipe, disposing of all materials as hazardous waste.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Waste Disposal Plan

This is a critical control point to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with this compound, including excess solid, contaminated gloves, weigh boats, and cleaning materials, must be placed in a clearly labeled, sealed waste container designated for "Chlorinated/Halogenated Organic Waste." [4][14]

  • Prohibition of Mixing: Never mix chlorinated waste with non-halogenated organic waste.[4] The co-incineration of these materials can lead to the formation of toxic chlorinated byproducts.[5][15]

  • Container Management: Waste containers should be made of glass or other appropriate resistant material, kept closed when not in use, and stored in a secondary container within a well-ventilated area, away from heat or ignition sources.[4][9]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and environmental responsibility.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]

  • CHEMM. (2026). Personal Protective Equipment (PPE). Retrieved from [Link]

  • EHS. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D). Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Google Patents. (1980). Process for the incineration of chlorinated organic materials.
  • Synergy Recycling. (n.d.). Disposal of Chlorine (Cl₂). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)thiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)thiophene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.